molecular formula C10H9F3O2 B3391579 2-(3,4,5-Trifluorophenyl)butanoic acid CAS No. 1876034-98-8

2-(3,4,5-Trifluorophenyl)butanoic acid

Cat. No. B3391579
M. Wt: 218.17 g/mol
InChI Key: LIDZBQHINUGCNK-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)butanoic acid is a valuable intermediate for preparing various pharmacologically active compounds . It is used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme .


Synthesis Analysis

A novel synthesis of ®-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, which is a key starting material in the synthesis of sitagliptin, has been developed . This synthesis uses commercially available starting materials and features a stereoselective catalytic asymmetric reduction and stereoselective Hoffmann rearrangement for the installation of the chiral β-amino center present in sitagliptin .


Molecular Structure Analysis

The molecular formula of 2-(3,4,5-Trifluorophenyl)butanoic acid is C15H18F3NO4 . The molecular weight is 333.30 g/mol . The IUPAC name is (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid .


Chemical Reactions Analysis

The chiral β-amino acid moiety present in sitagliptin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as the key steps .


Physical And Chemical Properties Analysis

Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a solid compound with a white-to-off-white color . It has a predicted pKa of 4.30±0.10 . The melting point range is 136-138℃ and the predicted boiling point is 443.1±45.0℃ . The compound has a density of 1.292±0.06 g/cm3 .

Future Directions

The synthesis of 2-(3,4,5-Trifluorophenyl)butanoic acid is a key step in the production of sitagliptin . Future research may focus on improving the efficiency of this synthesis process and exploring other potential applications of this compound.

properties

IUPAC Name

2-(3,4,5-trifluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-6(10(14)15)5-3-7(11)9(13)8(12)4-5/h3-4,6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDZBQHINUGCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-Trifluorophenyl)butanoic acid

CAS RN

1876034-98-8
Record name 2-(3,4,5-trifluorophenyl)butanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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